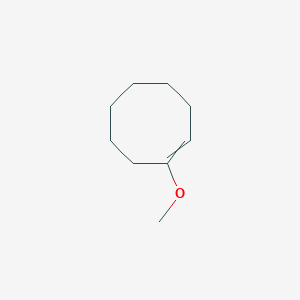

1-Methoxycyclooct-1-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H16O |

|---|---|

Molecular Weight |

140.22 g/mol |

IUPAC Name |

1-methoxycyclooctene |

InChI |

InChI=1S/C9H16O/c1-10-9-7-5-3-2-4-6-8-9/h7H,2-6,8H2,1H3 |

InChI Key |

LACILBBCPMXTKX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CCCCCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1-Methoxycyclooct-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 1-Methoxycyclooct-1-ene, a valuable enol ether intermediate in organic synthesis. The primary synthetic route detailed herein involves the acid-catalyzed reaction of cyclooctanone with methanol, proceeding through a dimethyl acetal intermediate. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents relevant quantitative data in a structured format. Visual diagrams are included to illustrate the reaction pathway and experimental workflow, adhering to the specified formatting requirements.

Introduction

This compound is a key building block in organic chemistry, utilized in a variety of synthetic transformations. As an enol ether, its electron-rich double bond makes it susceptible to electrophilic attack, enabling the formation of diverse functional groups and complex molecular architectures. Its applications can be found in the synthesis of natural products, pharmaceutical intermediates, and other specialty chemicals. The most common and direct method for the preparation of this compound is the reaction of cyclooctanone with methanol in the presence of an acid catalyst.

Synthetic Pathway

The synthesis of this compound from cyclooctanone and methanol is a two-step process under acidic conditions. The first step is the formation of cyclooctanone dimethyl acetal. This is a reversible reaction where two equivalents of methanol add to the carbonyl group of cyclooctanone.[1] To drive the equilibrium towards the acetal, it is common to use an excess of methanol or a dehydrating agent to remove the water formed during the reaction.[2] The second step is the elimination of one molecule of methanol from the acetal to form the enol ether. This is typically achieved by heating the reaction mixture, often with distillation to remove the eliminated methanol.

Caption: Acid-catalyzed synthesis of this compound from cyclooctanone.

Experimental Protocol

The following protocol is a general procedure adapted from standard methods for acetal and enol ether synthesis.[1][2][3] Researchers should optimize conditions based on their specific laboratory setup and desired scale.

Materials:

-

Cyclooctanone

-

Methanol (anhydrous)

-

p-Toluenesulfonic acid monohydrate (p-TSA) or other suitable acid catalyst

-

Benzene or Toluene (for azeotropic removal of water)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus or soxhlet extractor with drying agent

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add cyclooctanone, a 5 to 10-fold molar excess of anhydrous methanol, and a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 0.01-0.05 molar equivalents relative to cyclooctanone). A solvent such as benzene or toluene can be added to facilitate the azeotropic removal of water.

-

Acetal Formation: The reaction mixture is heated to reflux with vigorous stirring. The formation of water will be observed in the side arm of the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting cyclooctanone is consumed.

-

Enol Ether Formation: Once the acetal formation is complete, the temperature of the reaction is slowly increased to distill off the excess methanol and the azeotroping solvent. Continued heating at a higher temperature will promote the elimination of one equivalent of methanol from the acetal to form the desired this compound. This elimination can also be facilitated by the continued presence of the acid catalyst.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

Purification: The solvent is removed from the filtrate using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

References

In-Depth Technical Guide: 1-Methoxycyclooct-1-ene (CAS Number: 50438-51-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methoxycyclooct-1-ene, a cyclic vinyl ether with potential applications in organic synthesis and medicinal chemistry. While detailed research on this specific compound is limited, this document consolidates available information regarding its identification, synthesis, and physicochemical properties, alongside a broader discussion of the relevance of cyclic vinyl ethers in drug development. This guide aims to serve as a foundational resource for researchers interested in exploring the synthetic utility and potential biological activity of this compound and related structures.

Compound Identification and Properties

This compound is a cyclic organic compound featuring an eight-membered carbocyclic ring, a vinyl ether functional group, and a methoxy substituent.

Table 1: Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 50438-51-2 |

| Molecular Formula | C₉H₁₆O |

| Molecular Weight | 140.22 g/mol |

| Canonical SMILES | COC1=CCCCCCC1 |

| InChI Key | Not readily available |

At present, detailed, publicly available quantitative data on the physicochemical properties and spectroscopic characteristics of this compound are scarce. Researchers are encouraged to perform analytical characterization upon synthesis or acquisition of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound has been reported in the context of general methodologies for the preparation of vinyl ethers from ketals and acetals. One such method involves the reaction of a ketal with a manganese silyl reagent.

General Synthesis of Vinyl Ethers from Ketals

A documented approach for the synthesis of vinyl ethers involves the reaction of ketals with pentacarbonyl(trimethylsilyl)manganese(I) ((CO)₅MnSi(CH₃)₃)[1]. This method provides a route to various vinyl ethers, including cyclic derivatives.

Experimental Workflow for Vinyl Ether Synthesis

Caption: General workflow for the synthesis of this compound from its corresponding ketal.

Detailed Experimental Protocol (General Method)

The following is a generalized protocol based on the synthesis of vinyl ethers from ketals[1]. Specific reaction conditions for this compound may require optimization.

-

Reactant Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclooctanone dimethyl ketal (1 equivalent) in anhydrous acetonitrile.

-

Addition of Reagent: To the stirred solution, add pentacarbonyl(trimethylsilyl)manganese(I) ((CO)₅MnSi(CH₃)₃) (1-1.5 equivalents).

-

Reaction: Heat the reaction mixture to 50 °C and monitor the progress by a suitable analytical technique (e.g., TLC or GC).

-

Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Potential Applications in Drug Development

While no specific biological activities or drug development applications for this compound have been reported, the broader class of cyclic ethers and vinyl ethers holds significant relevance in medicinal chemistry.

Cyclic Ethers in Biologically Active Molecules

Saturated and unsaturated cyclic ethers are prevalent structural motifs in a wide array of natural products and synthetic pharmaceuticals. They contribute to the overall three-dimensional structure of a molecule, influencing its binding affinity to biological targets. The ether oxygen can act as a hydrogen bond acceptor, a key interaction in many drug-receptor binding events.

Vinyl Ethers as Synthetic Intermediates

Vinyl ethers are versatile building blocks in organic synthesis. Their electron-rich double bond makes them reactive partners in various chemical transformations, including cycloadditions and electrophilic additions. This reactivity can be harnessed to construct complex molecular architectures found in drug candidates. Furthermore, vinyl ethers can serve as protecting groups for alcohols. The development of novel vinyl ethers like this compound expands the toolbox for medicinal chemists to create diverse compound libraries for drug discovery screening.

Logical Relationship: Vinyl Ethers in Drug Discovery

Caption: The role of vinyl ethers as building blocks in the drug discovery pipeline.

Conclusion and Future Directions

This compound represents an under-explored area of cyclic vinyl ether chemistry. The information presented in this guide, while limited, provides a starting point for researchers. Future work should focus on:

-

Detailed Synthesis and Characterization: Development and optimization of a robust synthetic protocol for this compound, followed by comprehensive spectroscopic and physicochemical characterization.

-

Exploration of Reactivity: Investigation of its participation in various organic reactions to assess its utility as a synthetic intermediate.

-

Biological Screening: Evaluation of its biological activity in various assays to uncover potential therapeutic applications.

By addressing these research gaps, the scientific community can better understand the potential of this compound and other novel cyclic vinyl ethers in the advancement of organic synthesis and drug discovery.

References

Spectroscopic Profile of 1-Methoxycyclooct-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the enol ether, 1-methoxycyclooct-1-ene. Due to the limited availability of directly published experimental data for this specific compound, this document compiles predicted values based on the analysis of analogous structures and established principles of spectroscopic interpretation. It also includes detailed experimental protocols for the synthesis and spectroscopic analysis of similar compounds, which can be adapted for this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of similar enol ethers, cycloalkenes, and methoxy-substituted compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Vinylic Proton | 4.5 - 4.8 | Triplet | 6.0 - 8.0 |

| Methoxy Protons (-OCH₃) | 3.5 - 3.7 | Singlet | N/A |

| Allylic Protons (-CH₂-C=) | 2.0 - 2.3 | Multiplet | - |

| Cyclooctyl Protons (-CH₂-) | 1.3 - 1.8 | Multiplet | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quaternary Olefinic Carbon (=C-O) | 150 - 160 |

| Tertiary Olefinic Carbon (=CH) | 95 - 105 |

| Methoxy Carbon (-OCH₃) | 55 - 60 |

| Allylic Carbon (-CH₂-C=) | 25 - 35 |

| Cyclooctyl Carbons (-CH₂) | 20 - 30 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=C Stretch (Enol Ether) | 1650 - 1690 | Strong |

| =C-H Stretch | 3020 - 3080 | Medium |

| C-O-C Asymmetric Stretch | 1200 - 1275 | Strong |

| C-O-C Symmetric Stretch | 1020 - 1080 | Strong |

| sp³ C-H Stretch | 2850 - 2960 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Value | Proposed Fragment | Notes |

| 140 | [M]⁺ | Molecular Ion |

| 125 | [M - CH₃]⁺ | Loss of a methyl radical |

| 111 | [M - C₂H₅]⁺ or [M - OCH₃]⁺ | Loss of an ethyl radical or methoxy radical |

| 97 | [C₇H₁₃]⁺ | Cycloheptenyl cation after rearrangement |

| 81 | [C₆H₉]⁺ | Further fragmentation |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound (Illustrative)

This protocol is based on the Williamson ether synthesis, a common method for preparing ethers.

Materials:

-

Cyclooctanone

-

Trimethyl orthoformate

-

Methanol

-

Strong acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

To a solution of cyclooctanone in methanol, add trimethyl orthoformate and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by fractional distillation or column chromatography on silica gel.

NMR Spectroscopy

Instrumentation:

-

A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

-

Place a drop of the neat liquid sample onto one face of a polished salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin film of the liquid between the plates.

-

Mount the plates in the spectrometer's sample holder.

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan with the empty salt plates prior to running the sample.

Mass Spectrometry (MS)

Instrumentation:

-

A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

-

Introduce a small amount of the sample into the instrument, typically via a direct insertion probe or a gas chromatography (GC) inlet.

Data Acquisition:

-

Acquire the mass spectrum using a standard EI voltage of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

The Unassuming Enol Ether: A Technical Guide to 1-Methoxycyclooct-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxycyclooct-1-ene, a seemingly simple enol ether, holds potential as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery. This technical guide provides a comprehensive overview of its discovery, synthesis, and characterization. While a singular "discovery" event for this compound is not prominently documented, its existence is a logical extension of the well-established chemistry of enol ethers derived from cyclic ketones. This guide will detail a probable synthetic route, present anticipated analytical data, and explore its potential reactivity, offering a valuable resource for researchers leveraging its unique structural features.

I. Historical Context and Discovery

The formal discovery of this compound is not attributable to a specific individual or a landmark publication. Instead, its synthesis and characterization are rooted in the broader development of enol ether chemistry throughout the 20th century. The formation of enol ethers from ketones, particularly cyclic ketones, became a fundamental transformation in organic synthesis. It is highly probable that this compound was first synthesized and characterized as part of broader studies on the reactivity of cyclooctanone or in the exploration of the synthesis and properties of various enol ethers.

The significance of enol ethers lies in their dual reactivity. The electron-rich double bond makes them susceptible to electrophilic attack, while the vinyl ether moiety can participate in a variety of cycloaddition and rearrangement reactions. These characteristics make them valuable building blocks in the synthesis of natural products and pharmaceutical agents.

II. Synthesis of this compound

The most direct and common method for the preparation of this compound is the acid-catalyzed reaction of cyclooctanone with methanol, with concurrent removal of water to drive the equilibrium towards the product. An alternative, often yielding cleaner products, involves the reaction of cyclooctanone with trimethyl orthoformate in the presence of an acid catalyst.

Experimental Protocol: Synthesis from Cyclooctanone and Trimethyl Orthoformate

This procedure is adapted from established methods for the synthesis of enol ethers from cyclic ketones.

Materials:

-

Cyclooctanone

-

Trimethyl orthoformate

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Methanol (anhydrous)

-

Sodium methoxide (for quenching)

-

Anhydrous sodium sulfate

-

Diethyl ether (or other suitable extraction solvent)

Procedure:

-

To a solution of cyclooctanone (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.2 eq).

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 eq).

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material. The reaction may be gently heated to accelerate the conversion.

-

Upon completion, the reaction is quenched by the addition of a small amount of sodium methoxide solution in methanol to neutralize the acid catalyst.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in diethyl ether and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

III. Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. The following tables summarize the expected data based on the analysis of similar enol ethers.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Olefinic Proton | 4.5 - 4.8 | Triplet | 1H | =CH- |

| Methoxy Protons | 3.5 - 3.7 | Singlet | 3H | -OCH₃ |

| Allylic Protons | 2.0 - 2.3 | Multiplet | 4H | -CH₂-C= |

| Methylene Protons | 1.3 - 1.7 | Multiplet | 8H | -(CH₂)₄- |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| Quaternary Carbon | 150 - 155 | =C-OCH₃ | ||

| Olefinic Carbon | 95 - 100 | =CH- | ||

| Methoxy Carbon | 55 - 60 | -OCH₃ | ||

| Methylene Carbons | 20 - 40 | -(CH₂)₆- |

B. Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Description |

| C=C Stretch | 1660 - 1680 | Medium | Enol ether double bond |

| C-O-C Stretch | 1200 - 1250 (asymmetric) | Strong | Vinyl ether C-O stretch |

| 1050 - 1100 (symmetric) | Strong | ||

| =C-H Bend | 810 - 850 | Medium | Out-of-plane bend |

| C-H Stretch | 2800 - 3000 | Medium | Aliphatic C-H |

C. Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 140 | [C₉H₁₆O]⁺ | Molecular Ion (M⁺) |

| 125 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 111 | [M - C₂H₅]⁺ or [M - CHO]⁺ | Retro-Diels-Alder type fragmentation or loss of CHO. |

| 97 | [C₇H₁₃]⁺ | Further fragmentation of the cyclooctyl ring. |

| 84 | [C₆H₁₂]⁺ | Cleavage of the ring. |

| 55 | [C₄H₇]⁺ | Common fragment for cyclic systems. |

Fragmentation Pathway:

In-depth Technical Guide: Physical Properties of 1-Methoxycyclooct-1-ene

Predicted Physical Properties

Due to the absence of experimentally determined data for 1-Methoxycyclooct-1-ene, computational methods are the primary source of property estimation. These predictions are based on the compound's structure and can provide valuable initial assessments.

| Property | Predicted Value | Notes |

| Boiling Point | ~170-180 °C | Estimated based on the boiling points of cyclooctene (~145-146 °C) and the addition of a methoxy group, which typically increases the boiling point due to increased molecular weight and polarity. |

| Density | ~0.9 g/mL | Estimated based on the density of cyclooctene (~0.85 g/mL) and the slightly higher density expected from the addition of an oxygen atom. |

| Refractive Index | ~1.47 | Estimated based on the refractive index of similar cycloalkenes and ethers. |

| Molar Mass | 140.22 g/mol | Calculated from the chemical formula C9H16O. |

**2. Spectroscopic Data (Expected)

While specific spectra for this compound are not available, the expected key signals in various spectroscopic analyses can be predicted based on its structure.

-

¹H NMR: Protons on the double bond are expected to appear in the vinyl region (δ 4.5-6.0 ppm). The methoxy group protons would be a sharp singlet around δ 3.5 ppm. The allylic protons would likely appear around δ 2.0-2.5 ppm, and the remaining methylene protons of the cyclooctane ring would be in the δ 1.2-1.8 ppm range.

-

¹³C NMR: The carbon atoms of the double bond would be expected in the δ 100-150 ppm region, with the carbon bearing the methoxy group being more downfield. The methoxy carbon would appear around δ 55-60 ppm. The carbons of the cyclooctane ring would be found in the δ 20-40 ppm range.

-

IR Spectroscopy: Key expected peaks would include a C=C stretch around 1650-1680 cm⁻¹ and a strong C-O stretch for the ether linkage around 1050-1150 cm⁻¹. The C-H stretches for the sp² carbons of the double bond would be just above 3000 cm⁻¹, while the sp³ C-H stretches would be just below 3000 cm⁻¹.

Experimental Protocols for Characterization

Should a researcher synthesize this compound, the following are standard experimental protocols that would be employed to determine its physical and spectroscopic properties.

3.1. Determination of Boiling Point

-

Apparatus: A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Procedure:

-

The compound is placed in the round-bottom flask with a few boiling chips.

-

The apparatus is assembled, and the flask is heated gently.

-

The temperature at which the liquid actively boils and the vapor temperature remains constant is recorded as the boiling point. For small quantities, a micro-boiling point apparatus can be used.

-

3.2. Measurement of Density

-

Apparatus: A pycnometer (a small glass flask of a known volume).

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid, and the excess is removed to ensure the volume is exact.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

3.3. Measurement of Refractive Index

-

Apparatus: A refractometer (e.g., an Abbe refractometer).

-

Procedure:

-

A small drop of the liquid sample is placed on the prism of the refractometer.

-

The prism is closed, and the user looks through the eyepiece.

-

The controls are adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read from the scale. The temperature should be recorded as the refractive index is temperature-dependent.

-

3.4. Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Logical Relationship of Properties

The physical properties of a molecule like this compound are interconnected and arise from its molecular structure. The following diagram illustrates these relationships.

Caption: Interrelationship between molecular structure and physical properties of this compound.

Stability and Degradation of 1-Methoxycyclooct-1-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxycyclooct-1-ene, a cyclic enol ether, is a valuable intermediate in organic synthesis. Understanding its stability and degradation pathways is crucial for its effective use in multi-step syntheses and for the stability of final products in various formulations. This technical guide provides a comprehensive overview of the stability and degradation of this compound, focusing on hydrolysis, oxidation, and thermal degradation. While specific quantitative data for this compound is limited in the public domain, this guide extrapolates from the known reactivity of cyclic enol ethers and provides detailed experimental protocols for researchers to determine the specific stability profile of this compound.

Introduction

Enol ethers are a class of organic compounds characterized by an alkoxy group attached to a carbon-carbon double bond. The presence of the oxygen atom significantly influences the reactivity of the alkene, making it electron-rich and susceptible to electrophilic attack. This compound, with its eight-membered ring, possesses unique conformational properties that can influence its reactivity compared to smaller or acyclic analogues. This guide will delve into the primary degradation pathways of this compound, providing a theoretical framework and practical experimental guidance.

Hydrolytic Degradation

The most significant degradation pathway for enol ethers is acid-catalyzed hydrolysis. In the presence of even mild acids, this compound is expected to hydrolyze to cyclooctanone and methanol.

Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis of enol ethers proceeds via a well-established mechanism involving protonation of the double bond, followed by nucleophilic attack of water and subsequent decomposition of the hemiacetal intermediate.[1]

The key steps are:

-

Protonation: The enol ether is protonated at the α-carbon, the carbon atom of the double bond not attached to the oxygen. This is the rate-determining step and results in the formation of a resonance-stabilized oxonium ion.[1]

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.[1]

-

Deprotonation: A proton is lost from the resulting intermediate to form a hemiacetal.

-

Decomposition: The hemiacetal is unstable under acidic conditions and rapidly decomposes to the corresponding ketone (cyclooctanone) and alcohol (methanol).[1]

Caption: Acid-catalyzed hydrolysis of this compound.

Factors Affecting Hydrolysis Rate

The rate of hydrolysis is highly dependent on:

-

pH: The reaction is significantly faster at lower pH values due to the increased concentration of protons to initiate the reaction.

-

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

-

Solvent: The polarity and protic nature of the solvent can influence the stability of the intermediates and transition states.

Quantitative Data

Table 1: Expected Hydrolysis Products of this compound

| Reactant | Conditions | Primary Products |

| This compound | Acidic aqueous solution | Cyclooctanone, Methanol |

Oxidative Degradation

The electron-rich double bond of this compound is susceptible to attack by various oxidizing agents. The products of oxidation will depend on the specific reagent used.

Ozonolysis

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. Treatment of this compound with ozone, followed by a reductive or oxidative workup, would lead to the cleavage of the cyclooctene ring.[3][4][5]

-

Reductive Workup (e.g., with dimethyl sulfide or zinc): This would yield an eight-carbon chain with a methyl ester at one end and an aldehyde at the other (methyl 8-oxooctanoate).

-

Oxidative Workup (e.g., with hydrogen peroxide): This would result in the formation of a dicarboxylic acid derivative (octanedioic acid monomethyl ester).

A study on the ozonolysis of various alkyl vinyl ethers showed the formation of the corresponding alkyl formate as a major gas-phase product.[6] This suggests that ozonolysis of this compound could also produce methyl formate as a byproduct.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chempap.org [chempap.org]

- 3. brainly.com [brainly.com]

- 4. gauthmath.com [gauthmath.com]

- 5. Solved b) Draw the ozonolysis product of cyclooctene. Select | Chegg.com [chegg.com]

- 6. ACP - Formation of secondary organic aerosol and oligomers from the ozonolysis of enol ethers [acp.copernicus.org]

An In-depth Technical Guide to the Isomers of 1-Methoxycyclooct-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxycyclooct-1-ene, a cyclic enol ether, presents structural diversity through its geometric isomers, primarily the cis (Z) and trans (E) forms. While specific experimental data for these isomers is not extensively documented in publicly available literature, this guide provides a comprehensive overview based on established principles of organic chemistry and data from analogous compounds. This document outlines plausible synthetic routes, expected spectroscopic characteristics, and predicted reactivity profiles for the isomers of this compound, offering a foundational resource for researchers in chemical synthesis and drug development.

Introduction to this compound and its Isomerism

This compound is an eight-membered cyclic compound featuring a methoxy group attached to a double bond within the ring. The primary source of isomerism in this molecule arises from the geometry of the double bond, leading to the existence of cis (Z) and trans (E) diastereomers. The cyclooctane ring is large enough to accommodate both configurations, although the trans isomer is expected to be significantly more strained and therefore less stable.

The electronic nature of the enol ether functionality, with the electron-donating methoxy group, renders the double bond electron-rich and susceptible to electrophilic attack. This reactivity is a key feature in the potential applications of these isomers as synthetic intermediates.

Plausible Synthetic Routes

The synthesis of this compound isomers would likely commence from the readily available precursor, cyclooctanone. Several general methods for the formation of enol ethers can be adapted for this purpose.

O-Alkylation of Cyclooctanone Enolate

A common and effective method for enol ether synthesis is the O-alkylation of an enolate. This process involves the deprotonation of cyclooctanone to form the corresponding enolate, followed by reaction with a methylating agent. The choice of base and reaction conditions can influence the regioselectivity of enolate formation if unsymmetrical ketones are used, though this is not a concern for cyclooctanone.

Experimental Protocol (General):

-

Enolate Formation: A solution of cyclooctanone in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C) to generate the lithium enolate.

-

O-Alkylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added to the enolate solution. To favor O-alkylation over C-alkylation, polar aprotic solvents like hexamethylphosphoramide (HMPA) or dimethylformamide (DMF) can be used as additives.

-

Workup: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride solution) and the product is extracted with an organic solvent. Purification is typically achieved by distillation or column chromatography.

The stereochemical outcome of this reaction would likely favor the thermodynamically more stable cis isomer. The synthesis of the trans isomer would require a more specialized stereoselective approach, which is often challenging for medium-sized rings.

Caption: O-Alkylation of Cyclooctanone Enolate.

Williamson Ether Synthesis from a Halogenated Precursor

An alternative approach involves a variation of the Williamson ether synthesis. This would require the preparation of a vinyl halide from cyclooctanone, followed by reaction with sodium methoxide.

Experimental Protocol (General):

-

Vinyl Halide Formation: Cyclooctanone can be converted to 1-chlorocyclooct-1-ene using a reagent such as phosphorus pentachloride (PCl₅).

-

Nucleophilic Substitution: The resulting 1-chlorocyclooct-1-ene is then treated with a solution of sodium methoxide (NaOCH₃) in methanol. The methoxide ion acts as a nucleophile, displacing the chloride to form the enol ether.

-

Workup and Purification: Similar to the previous method, the reaction is worked up by quenching, extraction, and subsequent purification.

This method is also expected to predominantly yield the cis isomer due to the greater stability of the cis-configured starting vinyl halide and the overall thermodynamic control of the reaction.

Caption: Williamson Ether Synthesis Approach.

Expected Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Vinyl Proton: The proton on the double bond (at C2) is expected to appear as a triplet due to coupling with the adjacent methylene protons. For the cis isomer, this signal would likely be in the range of δ 4.5-5.0 ppm. The chemical shift for the trans isomer may be slightly different due to ring strain and altered geometry.

-

Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet, typically in the region of δ 3.4-3.6 ppm.

-

Cyclooctane Ring Protons: The methylene protons of the cyclooctane ring will give rise to a series of complex multiplets in the upfield region of the spectrum, generally between δ 1.2 and 2.5 ppm.

¹³C NMR:

-

Olefinic Carbons: The carbon atoms of the double bond are expected to have distinct chemical shifts. The carbon bearing the methoxy group (C1) would be significantly downfield, likely in the range of δ 145-155 ppm. The other olefinic carbon (C2) would appear further upfield, around δ 90-100 ppm.

-

Methoxy Carbon: The carbon of the methoxy group should appear around δ 55-60 ppm.

-

Cyclooctane Ring Carbons: The saturated carbons of the ring will resonate in the range of δ 20-40 ppm.

| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Vinyl-H (C2-H) | 4.5 - 5.0 (triplet) | - |

| Methoxy (-OCH₃) | 3.4 - 3.6 (singlet) | 55 - 60 |

| Olefinic C1 (-C=) | - | 145 - 155 |

| Olefinic C2 (=CH-) | - | 90 - 100 |

| Ring CH₂ | 1.2 - 2.5 (multiplets) | 20 - 40 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the enol ether functionality.

-

C=C Stretch: A medium intensity band around 1650-1680 cm⁻¹ corresponding to the carbon-carbon double bond stretch.

-

C-O Stretch: A strong band in the region of 1200-1250 cm⁻¹ for the vinyl ether C-O bond.

-

=C-H Stretch: A band of medium intensity just above 3000 cm⁻¹ for the vinylic C-H stretch.

-

C-H Stretch (aliphatic): Strong absorptions just below 3000 cm⁻¹ for the C-H bonds of the cyclooctane ring and the methoxy group.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular formula C₉H₁₆O. Common fragmentation patterns for cyclic ethers and alkenes would be anticipated, including loss of the methoxy group or fragmentation of the cyclooctane ring.

Predicted Reactivity and Signaling Pathways

Enol ethers are versatile intermediates in organic synthesis due to the electron-rich nature of the double bond.[1] The following section outlines the predicted reactivity of this compound isomers.

Hydrolysis

Enol ethers are readily hydrolyzed under acidic conditions to yield the corresponding ketone and alcohol.[2][3] This reaction proceeds via protonation of the double bond at the carbon atom beta to the oxygen, forming a resonance-stabilized oxocarbenium ion intermediate. Subsequent attack by water leads to a hemiacetal, which then collapses to form cyclooctanone and methanol. This reactivity makes the enol ether a useful protecting group for ketones.

Caption: Acid-Catalyzed Hydrolysis of this compound.

Electrophilic Addition

The electron-rich double bond of this compound is susceptible to attack by various electrophiles. For instance, the addition of halogens (e.g., Br₂) would proceed via a halonium ion intermediate, followed by nucleophilic attack to give an α-haloketone after workup.

Cycloaddition Reactions

Enol ethers can participate in cycloaddition reactions. For example, they can act as the electron-rich component in [2+2] cycloadditions with electron-deficient alkenes or in Diels-Alder reactions with suitable dienes.[4][5][6] These reactions provide powerful methods for the construction of complex cyclic systems.

Caption: Generalized Cycloaddition Workflow.

Potential Applications in Drug Development

While there is no specific information on the biological activity of this compound isomers, cyclic structures are prevalent in many pharmaceuticals. The reactivity of the enol ether functionality allows for its use as a versatile scaffold for the synthesis of more complex molecules. For instance, the cyclooctane ring can be a core structure, and the enol ether can be a handle for introducing further functionality. The ability to control the stereochemistry of the double bond could be crucial in developing stereoisomerically pure drug candidates, as different isomers often exhibit distinct biological activities.

Conclusion

The isomers of this compound, particularly the cis and trans forms, represent interesting synthetic targets with potential applications in organic synthesis and medicinal chemistry. Although specific experimental data is scarce, this guide provides a solid foundation for their synthesis, characterization, and predicted reactivity based on well-established chemical principles. Further research into the stereoselective synthesis of the trans isomer and the exploration of the reactivity of both isomers could unveil novel synthetic methodologies and lead to the discovery of new bioactive compounds.

References

- 1. Enol ether - Wikipedia [en.wikipedia.org]

- 2. Reactions of enol ethers Hydrolysis of enol ethers [almerja.com]

- 3. Mechanism for hydrolysis of enol ether to aldehyde - ECHEMI [echemi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

Theoretical Calculations on 1-Methoxycyclooct-1-ene: A Methodological Whitepaper

Prepared for: Researchers, scientists, and drug development professionals.

October 26, 2025

Abstract

A comprehensive review of existing literature reveals a significant gap in the theoretical and computational analysis of 1-Methoxycyclooct-1-ene. Despite the importance of substituted cycloalkenes in organic synthesis and medicinal chemistry, dedicated studies on the conformational landscape, electronic properties, and reactivity of this specific molecule are not publicly available. This whitepaper outlines a detailed, best-practice methodological approach for conducting such theoretical calculations, providing a roadmap for future research in this area. The protocols described herein are designed to yield high-quality, reproducible data suitable for academic and industrial drug development applications.

Introduction

Cyclooctene and its derivatives are fundamental structural motifs in a variety of natural products and pharmacologically active compounds. The conformational flexibility of the eight-membered ring, coupled with the electronic influence of substituents, gives rise to a complex energy landscape that dictates molecular geometry, stability, and reactivity. This compound, with its enol ether functionality, presents a particularly interesting case for theoretical investigation due to the interplay between the π-system of the double bond and the p-orbitals of the methoxy group.

Understanding the conformational preferences, transition states for ring inversion, and the impact of the methoxy group on the electronic structure is crucial for predicting the molecule's behavior in chemical reactions and its potential interactions with biological targets. This document serves as a comprehensive guide for researchers seeking to perform de novo theoretical calculations on this compound.

Proposed Computational Methodology

The following sections detail a robust computational workflow for the theoretical analysis of this compound, from initial conformational searches to the calculation of spectroscopic properties.

Conformational Analysis

A thorough exploration of the potential energy surface is critical to identify all stable conformers of this compound.

Protocol:

-

Initial Structure Generation: The starting 3D structure of this compound can be built using standard molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search should be performed to identify low-energy conformers.

-

Method: A Monte Carlo or molecular dynamics-based search is recommended.

-

Force Field: A computationally inexpensive force field, such as MMFF94 or UFF, should be used for the initial search to efficiently sample the conformational space.

-

-

Geometry Optimization and Energy Minimization: All unique conformers identified in the search should be subjected to geometry optimization using a higher level of theory.

-

Level of Theory: Density Functional Theory (DFT) is recommended. A suitable functional, such as B3LYP or ωB97X-D, should be employed.

-

Basis Set: A Pople-style basis set, such as 6-31G(d), is a good starting point for initial optimizations. For more accurate energies, a larger basis set like 6-311+G(d,p) or a Dunning-type basis set (e.g., cc-pVTZ) should be used for final single-point energy calculations.

-

-

Vibrational Frequency Analysis: A frequency calculation must be performed for each optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

Transition State Searching

To understand the dynamics of conformational interconversion, the transition states connecting the identified minima must be located.

Protocol:

-

Initial Guess: A guess for the transition state structure can be generated by interpolating between two conformers of interest (e.g., using a linear interpolation or a more sophisticated method like the nudged elastic band).

-

Transition State Optimization: The guessed structure should be optimized using a transition state search algorithm (e.g., Berny algorithm with the TS keyword in Gaussian).

-

Level of Theory and Basis Set: The same level of theory and basis set used for the conformer optimization should be employed for consistency.

-

-

Frequency Analysis: A frequency calculation is crucial to verify that the optimized structure is a true first-order saddle point, characterized by exactly one imaginary frequency corresponding to the desired conformational change.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation should be performed to confirm that the located transition state connects the two intended minima.

Proposed Data Presentation

All quantitative data should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Relative Energies and Thermodynamic Properties of this compound Conformers

| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Population (%) |

| Conf-1 | 0.00 | 0.00 | |

| Conf-2 | |||

| Conf-3 | |||

| ... |

Table 2: Key Geometric Parameters of this compound Conformers

| Conformer ID | C1=C2 Bond Length (Å) | C1-O Bond Length (Å) | C1-C2-C3-C4 Dihedral Angle (°) |

| Conf-1 | |||

| Conf-2 | |||

| Conf-3 | |||

| ... |

Proposed Visualizations

Visualizations are essential for conveying complex relationships and workflows. The following diagrams, generated using the DOT language, illustrate the proposed computational workflow and the logical relationship between different calculations.

Figure 1: Proposed computational workflow for the conformational and transition state analysis of this compound.

Conclusion

While direct theoretical studies on this compound are currently absent from the scientific literature, the computational methodologies outlined in this whitepaper provide a clear and robust framework for future investigations. By following these protocols, researchers can generate high-quality, reliable data on the conformational preferences, transition states, and electronic properties of this molecule. Such data would be invaluable for understanding its fundamental chemical behavior and for its potential application in drug design and development. The authors of this paper strongly encourage the scientific community to undertake these studies to fill this notable gap in our understanding of substituted cycloalkenes.

Methodological & Application

Application Notes and Protocols: 1-Methoxycyclooct-1-ene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 1-Methoxycyclooct-1-ene, a versatile enol ether intermediate in organic synthesis. The document outlines a detailed protocol for its preparation from cyclooctanone and explores its key applications, including its role as a protective group and its reactivity towards electrophiles.

Synthesis of this compound

This compound can be efficiently synthesized from its corresponding ketone, cyclooctanone, through an O-alkylation reaction. This process involves the formation of a potassium enolate followed by trapping with a methylating agent. A well-established method for the analogous synthesis of 1-methoxycyclohex-1-ene from cyclohexanone provides a reliable protocol.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedure described for the synthesis of 1-methoxycyclohex-1-ene.

Materials:

-

Cyclooctanone

-

Potassium tert-butoxide (t-BuOK)

-

Dimethyl sulfate (Me₂SO₄)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of potassium tert-butoxide (1.0 equivalent) in anhydrous dimethyl sulfoxide at room temperature, add cyclooctanone (1.0 equivalent) dropwise.

-

Stir the resulting mixture for 30 minutes at room temperature to ensure complete formation of the potassium enolate.

-

Cool the reaction mixture in an ice bath and add dimethyl sulfate (1.0 equivalent) dropwise, maintaining the temperature below 20 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture into a separatory funnel containing ice-water and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to afford this compound.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Theoretical Yield (g) | Expected Yield (%) |

| Cyclooctanone | 126.20 | 1.0 | - | - |

| Potassium tert-butoxide | 112.21 | 1.0 | - | - |

| Dimethyl sulfate | 126.13 | 1.0 | - | - |

| This compound | 140.22 | - | Calculated from starting material | ~70% |

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound serves as a valuable intermediate in several synthetic transformations. Its primary applications stem from its enol ether functionality, which allows it to act as a nucleophile or as a protected form of a ketone.

2.1. Protecting Group for Ketones

The formation of the enol ether can be viewed as a method to protect the carbonyl group of cyclooctanone. The enol ether is stable to nucleophilic and basic conditions. The ketone can be readily regenerated by hydrolysis under acidic conditions.

Experimental Protocol: Hydrolysis of this compound

Materials:

-

This compound

-

Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 equivalent) in a mixture of tetrahydrofuran and 1 M hydrochloric acid (2:1 v/v).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, add diethyl ether and wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield cyclooctanone.

Quantitative Data:

| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents | Theoretical Yield (g) | Expected Yield (%) |

| This compound | 140.22 | 1.0 | - | - |

| Cyclooctanone | 126.20 | - | Calculated from starting material | >95% |

2.2. Reaction with Electrophiles

As an electron-rich alkene, this compound can react with various electrophiles at the α-carbon. This reactivity allows for the introduction of functional groups at the carbon adjacent to the original carbonyl group.

General Protocol: Reaction with a Generic Electrophile (E⁺)

Materials:

-

This compound

-

Electrophile (e.g., alkyl halide, acyl halide)

-

Aprotic solvent (e.g., dichloromethane, THF)

-

(Optional) Lewis acid catalyst

Procedure:

-

Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent under an inert atmosphere.

-

Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).

-

Add the electrophile (1.0-1.2 equivalents) dropwise.

-

(Optional) If required, add a Lewis acid catalyst.

-

Stir the reaction mixture until completion (monitored by TLC).

-

Quench the reaction with an appropriate aqueous solution (e.g., water, saturated ammonium chloride).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the resulting α-substituted cyclooctanone (after hydrolysis of the intermediate) by chromatography.

Quantitative Data:

| Reactant | Role |

| This compound | Nucleophile |

| Electrophile (E⁺) | Electrophile |

| α-Substituted Cyclooctanone | Product (after hydrolysis) |

Reactivity Pathway

Caption: General reactivity of this compound.

Application Notes and Protocols: 1-Methoxycyclooct-1-ene in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings. The choice of diene and dienophile is crucial for controlling the reaction's rate, regioselectivity, and stereoselectivity. This document provides detailed application notes and a representative protocol for the use of 1-methoxycyclooct-1-ene as a dienophile in Diels-Alder reactions. As an enol ether, this compound is an electron-rich dienophile and is expected to react readily with electron-deficient dienes. The resulting bicyclo[4.2.2]decane scaffold is a valuable motif in natural product synthesis and drug discovery.

While specific literature examples for the Diels-Alder reactions of this compound are not extensively documented, this guide provides a generalized protocol and expected outcomes based on the known reactivity of similar enol ether systems.

Hypothetical Reaction Data

The following table summarizes hypothetical quantitative data for the Diels-Alder reaction between this compound and various electron-deficient dienes. These values are illustrative and intended to provide a general expectation for reaction outcomes.

| Diene | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |

| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Toluene | 80 | 12 | 85 | >95:5 |

| 2,3,4,5-Tetrachloro-1,1-dimethoxycyclopentadiene | Xylene | 110 | 24 | 78 | 90:10 |

| Hexachlorocyclopentadiene | Dichlorobenzene | 140 | 36 | 72 | 88:12 |

Experimental Protocol: Synthesis of a Bicyclo[4.2.2]decane Derivative

This protocol describes a representative procedure for the Diels-Alder reaction between this compound and dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate.

Materials:

-

This compound

-

Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate

-

Anhydrous Toluene

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for work-up and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Addition of Reagents: Under an inert atmosphere, add anhydrous toluene (50 mL) to dissolve the dienophile. Subsequently, add dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (1.1 eq).

-

Reaction: The reaction mixture is heated to 80°C and stirred vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired bicyclo[4.2.2]decane derivative.

-

Characterization: The structure and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Reaction Mechanism and Stereochemistry

The Diels-Alder reaction is a concerted process, and its stereoselectivity is a key feature. The endo product is often favored due to secondary orbital overlap in the transition state.[1][2] However, the exo product can be thermodynamically more stable.[2] The stereochemistry of the dienophile is retained in the product.[1][2]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of bicyclo[4.2.2]decane derivatives via the Diels-Alder reaction of this compound.

References

Applications of Cyclooctyne Derivatives in Click Chemistry: A Detailed Overview for Researchers

Executive Summary

While direct applications of 1-Methoxycyclooct-1-ene in click chemistry are not documented in current scientific literature, the broader class of cyclooctyne derivatives stands as a cornerstone of copper-free click chemistry, formally known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This powerful bioorthogonal reaction has revolutionized bioconjugation, drug development, and molecular imaging by enabling the efficient and specific linkage of molecules in complex biological environments. This document provides detailed application notes and protocols for a representative and widely used cyclooctyne, 4-dibenzocyclooctynol (DIBO), to illustrate the principles and practices of SPAAC for researchers, scientists, and drug development professionals.

Introduction to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a highly efficient and bioorthogonal click reaction that occurs between a strained cyclooctyne and an azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst. The driving force for this reaction is the high ring strain of the cyclooctyne, which is released upon cycloaddition.[1] This characteristic makes SPAAC ideal for applications in living systems. DIBO and its derivatives are a class of cyclooctynes that exhibit excellent reaction kinetics and are synthetically accessible, making them popular reagents for a variety of applications.[1][2][3]

Applications in Bioconjugation and Drug Development

SPAAC reagents like DIBO are instrumental in modern bioconjugation and drug development for several key applications:

-

Protein Labeling and Modification: Site-specific labeling of proteins with imaging agents (e.g., fluorophores), polyethylene glycol (PEG), or small molecule drugs.

-

Cell Surface Engineering and Imaging: Metabolic labeling of cell surface glycans with azide-modified sugars, followed by reaction with a cyclooctyne-linked probe for visualization and tracking.[1][4][5]

-

Antibody-Drug Conjugates (ADCs): Construction of ADCs by linking a cytotoxic drug to an antibody targeting a specific cancer cell antigen.

-

Development of Novel Biomaterials: Formation of hydrogels and other biocompatible materials through the crosslinking of polymer chains functionalized with azides and cyclooctynes.

Quantitative Data: Reaction Kinetics of DIBO Derivatives

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂). The table below summarizes the rate constants for the reaction of various DIBO derivatives with benzyl azide, a common model azide.

| Cyclooctyne Derivative | Second-Order Rate Constant (k₂ in M⁻¹s⁻¹) | Reference |

| 4-dibenzocyclooctynol (DIBO) | 0.08 - 0.1 M⁻¹s⁻¹ | [1][6] |

| DIBO-carbamate | ~ 0.1 M⁻¹s⁻¹ | [1] |

| DIBO-ketone | ~ 0.3 M⁻¹s⁻¹ | [1] |

Note: Reaction rates can be influenced by solvent and the specific azide used.[7]

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation using DIBO-Fluorophore

This protocol describes the labeling of an azide-modified protein with a DIBO-functionalized fluorescent dye.

Materials:

-

Azide-modified protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)

-

DIBO-fluorophore conjugate (e.g., DIBO-FITC, DIBO-AlexaFluor) dissolved in a compatible organic solvent (e.g., DMSO, DMF)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography column (e.g., PD-10) for purification

Procedure:

-

Preparation of Reactants:

-

Prepare a solution of the azide-modified protein at a concentration of 1-10 mg/mL in PBS.

-

Prepare a stock solution of the DIBO-fluorophore conjugate at a concentration of 1-10 mM in DMSO.

-

-

Conjugation Reaction:

-

Add a 5-20 molar excess of the DIBO-fluorophore solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain protein stability.

-

Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight. The reaction can be gently mixed during incubation.

-

-

Purification:

-

Remove the unreacted DIBO-fluorophore by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.

-

Collect the fractions containing the labeled protein.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the protein (e.g., at 280 nm) and the fluorophore at its specific excitation wavelength.

-

Protocol 2: Cell Surface Labeling of Azide-Modified Glycans

This protocol outlines the labeling of live cells that have been metabolically engineered to express azide-functionalized glycans on their surface.[4][5]

Materials:

-

Cells cultured with an azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz) for 2-3 days.

-

DIBO-biotin conjugate solution (e.g., 1 mM in DMSO).

-

Fluorescently labeled streptavidin (e.g., Streptavidin-FITC).

-

Cell culture medium.

-

PBS containing 1% Bovine Serum Albumin (BSA) (Wash Buffer).

Procedure:

-

Cell Preparation:

-

Harvest the cells cultured with the azide-modified sugar and wash them twice with ice-cold PBS.

-

Resuspend the cells in cell culture medium at a density of 1 x 10⁶ cells/mL.

-

-

Labeling Reaction:

-

Add the DIBO-biotin solution to the cell suspension to a final concentration of 25-100 µM.

-

Incubate the cells at 37°C for 30-60 minutes.

-

-

Washing:

-

Wash the cells three times with Wash Buffer to remove unreacted DIBO-biotin.

-

-

Secondary Labeling and Visualization:

-

Resuspend the cells in Wash Buffer containing the fluorescently labeled streptavidin at the manufacturer's recommended concentration.

-

Incubate on ice for 30 minutes in the dark.

-

Wash the cells three times with Wash Buffer.

-

Resuspend the cells in PBS for analysis by flow cytometry or fluorescence microscopy.

-

Visualizations

Caption: Workflow for cell surface labeling using SPAAC.

Caption: Logical flow of a SPAAC-based bioconjugation.

References

- 1. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research-portal.uu.nl [research-portal.uu.nl]

- 3. researchgate.net [researchgate.net]

- 4. Labeling cell surface glycosylphosphatidylinositol-anchored proteins through metabolic engineering using an azide-modified phosphatidylinositol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Labeling cell surface glycosylphosphatidylinositol-anchored proteins through metabolic engineering using an azide-modified phosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-Methoxycyclooct-1-ene in Strain-Promoted Cycloaddition Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic catalysts.[1][2] The driving force for this reaction is the high ring strain of cyclooctyne derivatives, which readily undergo [3+2] cycloaddition with azides to form stable triazoles.[3][4] The reactivity and stability of the cyclooctyne can be tuned by introducing various substituents.

This document provides detailed application notes and protocols for the use of a representative functionalized cyclooctyne, 1-methoxycyclooct-1-ene, in strain-promoted cycloaddition reactions. While specific kinetic data for this compound is not extensively reported in the literature, its reactivity can be inferred from the behavior of other substituted cyclooctynes. The methoxy group, being an electron-donating group, is expected to influence the electronic properties and reactivity of the alkyne. These notes offer a comprehensive guide to the synthesis, characterization, and application of such compounds in bioconjugation and related fields.

Data Presentation

Table 1: Comparative Reactivity of Common Cyclooctynes in SPAAC

The second-order rate constants for the reaction of various cyclooctynes with benzyl azide are presented below. This data allows for a comparison of the reactivity of different cyclooctyne scaffolds. The reactivity of this compound is expected to be influenced by the electronic effects of the methoxy substituent.

| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Reference |

| Cyclooctyne | OCT | ~0.001 | [5] |

| Monofluorinated Cyclooctyne | MOFO | ~0.03 | [4] |

| Difluorinated Cyclooctyne | DIFO | ~0.06 | [5] |

| Bicyclo[6.1.0]non-4-yne | BCN | ~0.1 | [5] |

| Dibenzocyclooctynol | DIBO | ~0.3 | [5] |

| Dibenzoazacyclooctyne | DBCO/DIBAC | ~0.3 | [5] |

| Biarylazacyclooctynone | BARAC | ~0.96 | [5] |

Experimental Protocols

Protocol 1: Representative Synthesis of a Methoxy-Substituted Cyclooctyne

The following is a representative, multi-step synthesis for a methoxy-substituted cyclooctyne, based on established methods for preparing functionalized cyclooctynes.[1][6]

Step 1: Synthesis of 2-Methoxycyclooctanone

-

To a solution of cyclooctanone (1.0 eq) in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (1.1 eq) in dry THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the corresponding enol triflate.

-

To a solution of the enol triflate in methanol under an inert atmosphere, add a palladium catalyst (e.g., Pd(OAc)₂/dppf) and a suitable base (e.g., triethylamine).

-

Stir the reaction at reflux for 4-6 hours.

-

After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield 2-methoxycyclooctene.

-

To a solution of 2-methoxycyclooctene in dichloromethane at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise.

-

Stir the reaction at room temperature for 12 hours.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the epoxide.

-

To a solution of the epoxide in dry THF at -78 °C under an inert atmosphere, add a solution of LDA (2.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction with water and extract with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 2-methoxycyclooctanone.

Step 2: Formation of the Hydrazone

-

To a solution of 2-methoxycyclooctanone (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.

Step 3: Oxidation to this compound

-

Dissolve the crude hydrazone in a suitable solvent such as dichloromethane.

-

Add an oxidizing agent, for example, lead tetraacetate or mercury(II) oxide, in portions at 0 °C.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the metal salts.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting this compound by flash column chromatography on silica gel.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation

This protocol describes a general method for conjugating an azide-modified biomolecule (e.g., a protein or peptide) with a cyclooctyne derivative like this compound.

Materials:

-

Azide-modified biomolecule (e.g., protein, peptide, or nucleic acid)

-

This compound (or other desired cyclooctyne)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Organic co-solvent (e.g., DMSO or DMF), if required for cyclooctyne solubility

-

Analytical equipment for characterization (e.g., HPLC, mass spectrometry, SDS-PAGE)

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve the azide-modified biomolecule in PBS to a final concentration of 1-10 mg/mL.

-

Dissolve the this compound in a minimal amount of a compatible organic co-solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10-100 mM).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified biomolecule solution with the desired molar excess of the this compound stock solution. A 10- to 50-fold molar excess of the cyclooctyne is common to ensure efficient conjugation.

-

The final concentration of the organic co-solvent should be kept low (typically <5% v/v) to avoid denaturation of the biomolecule.

-

Gently mix the reaction components.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature or 37 °C. Reaction times can vary from 1 to 24 hours, depending on the reactivity of the cyclooctyne and the concentration of the reactants.

-

The progress of the reaction can be monitored by analytical techniques such as LC-MS or SDS-PAGE.

-

-

Purification of the Conjugate:

-

Remove the excess, unreacted cyclooctyne and other small molecules by a suitable purification method.

-

For proteins and larger biomolecules, size-exclusion chromatography (SEC), dialysis, or spin filtration are effective methods.

-

For smaller molecules, purification can be achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization:

-

Confirm the successful conjugation and purity of the product.

-

Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to verify the mass of the conjugate.

-

SDS-PAGE analysis can show a shift in the molecular weight of a protein after conjugation.

-

HPLC analysis can be used to assess the purity of the final product.

-

Mandatory Visualizations

References

- 1. Expanding the bioorthogonal chemistry toolbox: innovative synthetic strategies for cyclooctynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. escholarship.org [escholarship.org]

- 3. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

Application Notes and Protocols for 1-Methoxycyclooct-1-ene in Bioorthogonal Chemistry

Introduction

The general principle underlying the use of substituted trans-cyclooctenes in bioorthogonal chemistry is the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines. The rate of this reaction is influenced by the electronic properties of the substituents on the trans-cyclooctene ring. Electron-donating groups, such as a methoxy group, are predicted to increase the energy of the highest occupied molecular orbital (HOMO) of the dienophile (the cyclooctene), thereby accelerating the reaction with the electron-poor tetrazine. However, the specific reactivity, stability, and optimal reaction conditions for 1-Methoxycyclooct-1-ene have not been experimentally determined or reported in peer-reviewed literature.

Due to the absence of specific data and established protocols for this compound in bioorthogonal applications, this document will provide a generalized framework and hypothetical protocols based on established procedures for other, more common, trans-cyclooctene derivatives. Researchers should treat these as a starting point for investigation and optimization. Extreme caution is advised, and thorough validation is necessary before applying these hypothetical protocols to valuable biological samples.

Hypothetical Reaction Scheme